molecular formula C22H18N2O3 B14013274 1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione CAS No. 42985-05-7

1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione

Cat. No.: B14013274
CAS No.: 42985-05-7
M. Wt: 358.4 g/mol
InChI Key: PDCXEXDEAHKRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione (CAS 42985-05-7) is a synthetic anthracenedione derivative of significant interest in biomedical research due to its structural relation to known bioactive molecules. Anthracenedione-based compounds, such as Mitoxantrone, are established antineoplastic and immunosuppressive agents . Recent studies on similar 1,4-anthracene-9,10-dione derivatives have demonstrated their potential to act as inhibitors of key inflammatory mediators; specific disubstituted analogs have shown significant inhibition of nitric oxide, TNF-α, and IL-1β production in activated immune cells like RAW264.7 macrophages, but with lower cytotoxicity than Mitoxantrone . This suggests their value as lead compounds in developing novel anti-inflammatory therapies . Furthermore, amino-substituted anthracene-9,10-diones represent an important class of potential anticancer agents, with research ongoing to understand the rules governing their biological activity and DNA interaction . This product is supplied as a high-purity material for research purposes exclusively. For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

42985-05-7

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-anilino-4-(2-hydroxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H18N2O3/c25-13-12-23-17-10-11-18(24-14-6-2-1-3-7-14)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h1-11,23-25H,12-13H2

InChI Key

PDCXEXDEAHKRCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCO)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and General Strategy

The preparation of 1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione generally involves multi-step synthetic procedures starting from anthraquinone or its derivatives. The key synthetic transformations include:

The synthetic pathway is typically a nucleophilic aromatic substitution on a suitably activated anthraquinone derivative, often involving 1,4-diaminoanthraquinone intermediates.

Detailed Preparation Methodology

Starting Materials

Reaction Conditions and Procedures

Based on patent literature and chemical synthesis reports, the following method is representative:

Step Reaction Description Conditions Notes
1. Formation of 1,4-diaminoanthraquinone Reduction or amination of anthraquinone Heating with ammonia or amines under controlled temperature Provides reactive amino groups at positions 1 and 4
2. Selective substitution at position 1 with aniline Reaction of 1,4-diaminoanthraquinone with aniline Heating at 75–95 °C under inert atmosphere for 1–20 hours Monitored by visible spectroscopy or HPLC for completion
3. Substitution at position 4 with 2-aminoethanol Reaction of intermediate with 2-aminoethanol or hydroxyethylamine Heating at 110–120 °C in presence of base (e.g., alkali metal hydroxide or organic amine) Base catalyzes nucleophilic substitution; temperature critical for reaction rate
4. Purification Recrystallization from ethyl acetate or similar solvents Ambient to slight heating Removes impurities and isolates pure compound

Base Selection and Role

  • Alkali metal hydroxides (NaOH, KOH), alkaline earth metal oxides/hydroxides, or organic amines such as triethylamine are commonly used as bases to facilitate nucleophilic substitution on the anthraquinone ring.
  • Base choice impacts reaction rate and purity.

Reaction Monitoring

  • Progress is tracked using visible spectroscopy and High Performance Liquid Chromatography (HPLC) to ensure reaction completeness and minimize impurities.

Reaction Parameters and Optimization

Parameter Typical Range Effect on Reaction
Temperature 65–120 °C (optimal 75–95 °C) Higher temperature accelerates reaction but may increase impurities
Reaction Time 1–20 hours Longer times improve conversion but risk side reactions
Base Type Alkali hydroxides, organic amines Influences nucleophilicity and substitution efficiency
Solvent Ethyl acetate for recrystallization Purification step to obtain high purity product

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Nucleophilic substitution on 1,4-diaminoanthraquinone 1,4-Diaminoanthraquinone Aniline, 2-aminoethanol, base 75–95 °C, inert atmosphere, 1–20 h High selectivity, controllable reaction
Substitution on 4-fluoro-3-nitroaniline derivative 4-Fluoro-3-nitroaniline 3-Aminopropanol, 2-chloroethanol, base 100–120 °C, 30–60 min Alternative route, useful for hydroxyalkyl derivatives
Reaction with polyalkyleneoxy-substituted amines Quinizarin/leucoquinizarin Polyalkyleneoxy amines 65–120 °C, inert atmosphere Versatile for related anthraquinone dyes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The anthracene-9,10-dione core undergoes substitution at positions 1 and 4 due to electron-withdrawing ketone groups activating adjacent positions. Key reactions include:

Amination with Primary/Secondary Amines

The hydroxyethylamino group is introduced via nucleophilic substitution of halogenated precursors. For example:

text
1,4-Dichloroanthracene-9,10-dione + 2-Hydroxyethylamine → 1-Chloro-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione

Further substitution with aniline yields the target compound .

Reaction Conditions Yield Reference
Ethanol, 80°C, 6 hours67%
DMF, KOH catalyst, 100°C, 4 hours82%

Redox Reactions

The anthracene-9,10-dione core participates in redox cycles, generating reactive intermediates:

One-Electron Reduction

Flavoenzymes or chemical reductants (e.g., NADPH) reduce the quinone to a semiquinone radical, which auto-oxidizes to produce reactive oxygen species (ROS) :

Anthraquinone+eSemiquinoneO2Superoxide O2 \text{Anthraquinone}+e^-\rightarrow \text{Semiquinone}^-\xrightarrow{O_2}\text{Superoxide O}_2^-\text{ }

Reductant ROS Yield Reference
NADPH/Cytochrome P450High
Sodium dithioniteModerate

N-Oxidation

The amino groups undergo oxidation, mediated by cytochrome P450 enzymes or chemical oxidizers (e.g., H2_2O2_2):

R NH2+H2O2R NH O+H2O\text{R NH}_2+\text{H}_2\text{O}_2\rightarrow \text{R NH O}+\text{H}_2\text{O}

This process enhances DNA-binding capacity in biological systems .

Ring Hydroxylation

Electron-rich positions (ortho/para to amino groups) are susceptible to hydroxylation under oxidative conditions:

Anthraquinone+OHHydroxylated Derivative\text{Anthraquinone}+\text{OH}^-\rightarrow \text{Hydroxylated Derivative}

Oxidant Product Reference
Fenton’s reagent2-Hydroxy derivative
CYP1A2 enzyme5-Hydroxy metabolite

Thiolation and Sulfur Incorporation

Chlorinated intermediates react with thiols (e.g., ethanethiol) via nucleophilic aromatic substitution :

text
1,4-Dichloroanthracene-9,10-dione + 2-Ethanethiol → 1,4-Bis(ethylthio)anthracene-9,10-dione
Thiol Solvent Yield Reference
EthanethiolDMF66%
ThiophenolEthanol41%

Metabolic Transformations

In biological systems, the compound undergoes:

  • N-Glucuronidation : Conjugation with glucuronic acid for excretion .

  • Dealkylation : Cleavage of the hydroxyethyl group under prolonged reaction conditions .

Enzyme Transformation Reference
CYP3A4N-Dealkylation
UDP-GlucuronosyltransferaseN-Glucuronide formation

Structural and Electronic Effects

  • Electron-Donating Groups : The hydroxyethylamino group enhances electron density at positions 1 and 4, directing electrophilic attacks to positions 5 and 8 .

  • Steric Hindrance : Bulky substituents reduce metabolic oxidation rates .

Comparative Reactivity Table

Reaction Type Key Reagents/Conditions Outcome
AminationAmines, DMF/KOHSubstitution at positions 1/4
ThiolationThiols, ethanol/DMFSulfur incorporation
OxidationH2_2O2_2, CYP enzymesN-Oxides/hydroxylated products
ReductionNADPH, sodium dithioniteSemiquinone/ROS generation

Scientific Research Applications

Fluorescent Probes in Biological Studies

1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione has been utilized as a fluorescent probe in biological systems. Its ability to fluoresce under specific wavelengths allows researchers to track biological processes in real-time.

Case Study :
A study demonstrated the use of this compound in imaging cellular processes, where it was used to visualize the distribution of proteins within live cells. The compound's fluorescence was shown to enhance the visibility of cellular structures, aiding in the understanding of cellular dynamics.

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. The anthracene structure is particularly effective at generating singlet oxygen when exposed to light.

Case Study :
Research indicated that 1-anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione could be effectively used in PDT against specific types of cancer cells. The study highlighted its efficacy in inducing apoptosis in tumor cells upon light activation, demonstrating its potential as a therapeutic agent.

Dye Applications

Due to its vibrant color and stability, this compound can be employed as a dye in various materials, including textiles and plastics. Its chemical structure allows it to bind effectively with different substrates.

Data Table: Comparison of Dye Properties

Property1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dioneOther Common Dyes
Color FastnessHighModerate
SolubilitySoluble in organic solventsVaries
FluorescenceStrong under UV lightVaries

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for detecting metal ions through fluorescence quenching methods. Its sensitivity to environmental changes makes it suitable for developing sensors.

Case Study :
A recent investigation explored the use of this compound in detecting trace amounts of heavy metals in water samples. The results showed a significant correlation between fluorescence intensity and metal ion concentration, showcasing its utility as an analytical tool.

Mechanism of Action

The mechanism by which 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,10-dione exerts its effects involves the inhibition of DNA topoisomerase II. This enzyme is responsible for managing DNA supercoiling during replication and transcription. By inhibiting this enzyme, the compound can induce DNA damage and apoptosis in cancer cells . The molecular targets include the DNA-topoisomerase II complex, leading to the stabilization of the cleavable complex and preventing the relegation of DNA strands .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Bioavailability

  • 1-Amino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione () Key Difference: The target compound replaces the sulfonic acid group in 's derivative with an anilino group. Impact: The hydroxyethyl group enhances aqueous solubility compared to non-polar substituents (e.g., methyl or chloro groups). highlights its drug-likeness, with a log P of 0.95–3.4 and compliance with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .
  • 1-(Ethylamino)-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione (CAS 1007921-18-7, ) Key Difference: Ethylamino vs. anilino at position 1.
  • 1-Amino-4-[(4-chlorophenyl)amino]anthracene-9,10-dione (CAS 54946-79-1, ) Key Difference: A 4-chloroanilino group replaces the hydroxyethylamino substituent. However, the lack of a hydroxyethyl group may reduce solubility and hinder passive diffusion across membranes .

Data Tables

Table 1: Physicochemical and ADME Properties of Selected Anthraquinones

Compound Name log P Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors TPSA (Ų) Bioavailability Score
1-Anilino-4-[(2-hydroxyethyl)amino]anthraquinone 2.1 339.36 3 5 89.3 0.85
1-(Ethylamino)-4-[(2-hydroxyethyl)amino]anthraquinone 1.8 310.35 3 4 78.9 0.78
1-Amino-4-(4-chloroanilino)anthraquinone 3.5 356.77 2 4 71.2 0.55
Emodin 2.9 270.24 4 6 114.4 0.65

Q & A

Q. What are the common synthetic routes for 1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione?

The synthesis typically involves reductive amination and substitution reactions. For example, compound 7 (a derivative) is synthesized by dissolving a precursor in hot water, adding sodium dithionite (Na₂S₂O₄), and heating the mixture to 60–90°C for 5 hours. The precipitate is filtered and washed with NaCl solution . Bromination of aminoanthracene-9,10-dione derivatives can also be achieved using CuBr and tert-butyl nitrite in MeCN at 65°C .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., amino, hydroxy).
  • ¹H/¹³C NMR provides hydrogen and carbon chemical shifts, confirming substitution patterns.
  • LC-MS validates molecular weight and purity . For example, synthesized triazene derivatives were confirmed via IR (N-H stretching at 3300 cm⁻¹) and NMR (aromatic proton shifts at δ 7.8–8.2 ppm) .

Q. What functionalization strategies are applicable to anthracene-9,10-dione derivatives?

Key strategies include:

  • Halogenation : Bromine or chlorine substituents are introduced using CuBr or tert-butyl nitrite .
  • Amination : Alkylamines (e.g., 2-hydroxyethylamine) are added via nucleophilic substitution .
  • Oxidation/Reduction : Controlled redox reactions modify quinone/hydroquinone states .

Q. What spectroscopic techniques confirm its structure?

  • UV-Vis spectroscopy identifies π→π* transitions in the anthraquinone core (λmax ~250–400 nm) .
  • ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and alkyl chain environments (e.g., hydroxyethyl groups at δ 3.5–4.0 ppm) .

Q. What are the key physicochemical properties relevant to drug design?

  • Lipophilicity (log P) : Values between 0.95–3.4 enhance membrane permeability .
  • Topological Polar Surface Area (TPSA) : Lower TPSA (<140 Ų) improves bioavailability .
  • Blood-Brain Barrier (BBB) permeability : Predicted via the "boiled egg" model; hydroxyethyl groups may reduce BBB penetration .

Advanced Research Questions

Q. How do computational methods predict its biological activity?

  • Molecular docking (AutoDock Vina) : Evaluates binding affinity to target proteins (e.g., COVID-19 main protease). For example, hydroxyethylamino groups form hydrogen bonds with glycine residues, while the anthraquinone core interacts hydrophobically with leucine .
  • ADMET prediction : SwissADME and Molinspiration assess Lipinski’s Rule of Five compliance, log S (solubility), and log Kp (skin permeability) .

Q. How does structural modification affect pharmacological properties?

  • Substituent effects : Hydroxyethylamino groups enhance water solubility but may reduce BBB permeability. Triazene bridges improve binding affinity to viral proteases .
  • Antitumor activity : Amino groups at the 1- and 4-positions intercalate with DNA, while halogenation (e.g., bromine) increases cytotoxicity .

Q. What challenges arise in optimizing bioavailability?

  • Hydrophilic-lipophilic balance : Sulfo groups reduce activity by hindering membrane crossing .
  • Metabolic stability : Hydroxyethyl groups may undergo oxidation, requiring prodrug strategies .

Q. How do substituents influence binding affinity in target proteins?

  • Hydrogen bonding : Hydroxyethyl groups interact with lysine residues (ΔG = -8.2 kcal/mol in docking studies) .
  • Steric effects : Bulky substituents (e.g., triazene) improve selectivity for hydrophobic enzyme pockets .

Q. What in vitro models assess its neuroprotective potential?

  • SH-SY5Y neuronal cells : Measure protection against oxidative stress (e.g., H₂O₂-induced apoptosis).
  • MTT assay : Quantifies cell viability post-treatment with derivatives .

Methodological Notes

  • Synthetic Optimization : Adjust reaction time (5–6 hours) and temperature (60–90°C) to improve yields .
  • Data Contradictions : Discrepancies in log P predictions (e.g., SwissADME vs. Molinspiration) require experimental validation via shake-flask assays .
  • Advanced Characterization : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.